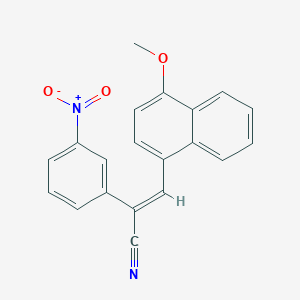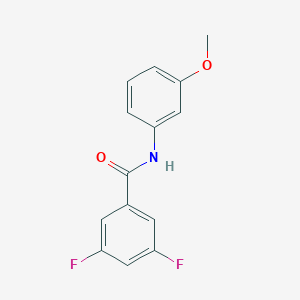
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MNAN is a naphthalene derivative that is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile. In
Mécanisme D'action
The mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to induce cell cycle arrest and activate caspase-3, which leads to cell death. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit low toxicity in vitro, making it a potential candidate for use in medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its low toxicity, fluorescent properties, and potential use as a sensor for metal ions. However, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its limited solubility in water and its sensitivity to light and air.
Orientations Futures
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several potential future directions for research, including its use in OLEDs and solar cells, its use as a sensor for metal ions, and its potential use as an anti-cancer agent. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile may also have potential use in the treatment of neurodegenerative diseases and other diseases that involve inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile and its potential use in various fields.
In conclusion, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile and has been studied for its potential use in organic electronics, sensors, and medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the potential of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile in various fields.
Méthodes De Synthèse
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction yields a yellow crystalline solid that is purified by recrystallization with ethanol. The purity of the compound is confirmed by melting point and spectral analysis.
Applications De Recherche Scientifique
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in various fields such as organic electronics, sensors, and medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been used as a sensor for the detection of metal ions due to its ability to chelate with metal ions and cause a change in fluorescence intensity. In medicine, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-10-9-15(18-7-2-3-8-19(18)20)11-16(13-21)14-5-4-6-17(12-14)22(23)24/h2-12H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADYQNLXQKNHC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
